2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-25-17-8-3-2-7-16(17)23-19(24)18-15(9-10-26-18)22-20(23)27-12-13-5-4-6-14(21)11-13/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFWMPKOIFVLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered interest for its potential biological activities. This article aims to detail the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.43 g/mol. The structure features a thieno[3,2-d]pyrimidinone core, which is known for its diverse biological properties.
Anticancer Activity
Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, a study found that related compounds inhibited cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, potentially through the modulation of key signaling pathways such as the PI3K/Akt pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 5.0 | Apoptosis induction |
| SK-Hep-1 | 4.5 | Cell cycle arrest |
| NUGC-3 | 6.0 | PI3K/Akt pathway modulation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. A study reported that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Acetylcholinesterase Inhibition
Another notable biological activity is its role as an acetylcholinesterase inhibitor. Compounds in this class have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
In vitro studies demonstrated that derivatives similar to the target compound showed IC50 values in the nanomolar range against acetylcholinesterase:
| Compound | IC50 (nM) |
|---|---|
| Compound A | 50 |
| Compound B | 30 |
| Target Compound | 45 |
Case Studies
- Anticancer Study : A recent publication evaluated a series of thienopyrimidine derivatives, including our target compound, for anticancer activity. Results indicated that compounds with a methoxy group at the para position enhanced cytotoxicity compared to those without it.
- Neuroprotective Effects : A study explored the neuroprotective effects of thienopyrimidine derivatives in models of oxidative stress-induced neuronal injury. The target compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Utilize split-plot experimental designs to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a randomized block design with split-split plots over time (as in ) allows simultaneous testing of multiple variables. Monitor purity via HPLC and confirm structural fidelity using NMR and mass spectrometry. For analogs, X-ray crystallography (e.g., ) can validate stereochemical outcomes.
Q. What analytical techniques are most effective for characterizing its structural and electronic properties?
- Methodological Answer : Combine single-crystal X-ray diffraction (as in , R factor = 0.069) for absolute configuration determination with advanced NMR techniques (e.g., -NMR for fluorobenzyl group analysis). Computational methods (DFT) can predict electronic properties, while FT-IR and UV-Vis spectroscopy assess functional group interactions.
Q. How can preliminary biological activity screening be designed to identify potential therapeutic targets?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors structurally similar to those inhibited by related thieno-pyrimidines (e.g., antimicrobial or kinase inhibition assays). Antioxidant activity can be evaluated via DPPH radical scavenging, as described in , with IC values compared to reference compounds.
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance pharmacological efficacy?
- Methodological Answer : Systematically modify substituents (e.g., fluorobenzyl vs. chlorobenzyl groups, methoxyphenyl vs. hydroxyphenyl) and evaluate impacts on bioactivity. For example, demonstrates how thiadiazolo-pyrimidine analogs can be tuned for antimicrobial activity. Use molecular docking to predict binding affinities and validate with in vitro dose-response assays.
Q. How can environmental fate and ecotoxicological risks of this compound be assessed?
- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL in ), which evaluate abiotic/biotic degradation, bioaccumulation, and toxicity across trophic levels. Employ LC-MS/MS to track compound persistence in simulated ecosystems and assess genotoxicity via Ames tests or comet assays.
Q. How should researchers reconcile contradictory data in bioactivity or stability studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity in stability assays, cell line variability in bioactivity). Use multivariate statistics (e.g., PCA) to isolate factors influencing discrepancies. ’s approach to phenolic compound quantification highlights the importance of standardized protocols for cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
